molecular formula C30H20N2O5S B2480446 (E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 1321744-79-9

(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2480446
CAS RN: 1321744-79-9
M. Wt: 520.56
InChI Key: YGRFPFPAHFNCDR-LPYMAVHISA-N
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Description

Synthesis Analysis

The synthesis of complex acrylonitrile derivatives, such as the compound , often involves multistep reactions, utilizing intermediates and various catalysts to achieve the desired structure. For instance, compounds similar in structure and complexity have been synthesized through reactions involving substituted naphthols and cyano-cinnamonitriles, utilizing intermediates like 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile for the formation of benzo[f]chromene derivatives with diverse functional groups (El-Agrody et al., 2002).

Molecular Structure Analysis

The crystal structure of similar acrylonitrile derivatives has been determined, revealing insights into the molecular geometry and intermolecular interactions that influence the compound's physical properties. For example, the study of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile provides detailed information on the crystalline structure, highlighting the impact of molecular conformation on the material's properties (Shinkre et al., 2008).

Chemical Reactions and Properties

The compound's reactivity with various reagents can lead to a wide range of derivatives, offering insights into its chemical behavior. Studies on related molecules, such as (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, demonstrate how esterification and deprotection steps are employed to synthesize hybrid compounds with specific functional groups (Song, 2023).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Such properties are often determined using techniques like X-ray crystallography, which has been applied to analyze the crystal structures of acrylonitrile derivatives, elucidating their geometric configuration and intermolecular forces (Bhanvadia et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different classes of reagents and stability under various conditions, are essential for applications in synthesis and material science. The compound's behavior in reactions with carbon nucleophiles, leading to novel benzofurans and furochromenes, showcases its versatile chemistry and potential for creating complex organic molecules (Assiri et al., 2019).

Scientific Research Applications

Aggregation Induced Emissive and NLOphoric Coumarin Thiazole Hybrid Dyes

The chemical compound "(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" and its structural analogs have been a topic of interest in the field of material sciences, particularly for their photophysical properties. A study focused on the synthesis of novel coumarin thiazole hybrid dyes, including the compound of interest, and investigated their photophysical properties in various solvents. The dyes demonstrated remarkable aggregation-induced emission enhancements, showing up to 20-fold increases in fluorescence intensity. The study also delved into the dyes' twisted intramolecular charge transfer phenomena and evaluated their linear and non-linear optical properties through DFT and TD-DFT computational studies (Shreykar, Jadhav, & Sekar, 2017).

Antibacterial Activity

Antibacterial Activity of Coumarine Derivatives

Another dimension of research on coumarine derivatives, which includes the compound , involves their antibacterial properties. A specific study synthesized several coumarine derivatives and tested their antibacterial effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae. The compounds demonstrated moderate to high antibacterial activity against these strains, indicating their potential utility in developing new antibacterial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013).

Enzyme Inhibition and Antioxidant Activity

Synthesis, Antioxidant, and Enzyme Inhibitory Activities

The compound and its derivatives have also been explored for their biological activities, particularly in enzyme inhibition and antioxidant properties. For instance, a study synthesized a series of coumarylthiazole derivatives and tested their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These compounds exhibited significant inhibitory activity, with some showing promising results comparable to standard medications like galantamine. The antioxidant capabilities of these compounds were also notable, outperforming standard antioxidants in certain assays (Kurt et al., 2015).

properties

IUPAC Name

(E)-3-(3-methoxy-4-phenacyloxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O5S/c1-35-28-14-19(11-12-27(28)36-17-25(33)20-7-3-2-4-8-20)13-22(16-31)29-32-24(18-38-29)23-15-21-9-5-6-10-26(21)37-30(23)34/h2-15,18H,17H2,1H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRFPFPAHFNCDR-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

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